Cas no 15467-31-9 (2-(1H-indol-3-yl)-2-methylpropan-1-amine)

2-(1H-Indol-3-yl)-2-methylpropan-1-amine is a synthetic indole derivative characterized by its unique structural features, including an indole core substituted with a 2-methylpropan-1-amine moiety. This compound is of interest in medicinal chemistry and pharmacological research due to its potential as a precursor or intermediate in the synthesis of bioactive molecules. Its structural rigidity and amine functionality make it suitable for further derivatization, enabling the exploration of structure-activity relationships in drug discovery. The presence of the indole scaffold, common in many natural products and pharmaceuticals, suggests potential applications in CNS-targeted therapies or serotonin-related pathways. Careful handling is advised due to its reactive amine group.
2-(1H-indol-3-yl)-2-methylpropan-1-amine structure
15467-31-9 structure
商品名:2-(1H-indol-3-yl)-2-methylpropan-1-amine
CAS番号:15467-31-9
MF:C12H16N2
メガワット:188.26884
CID:170723
PubChem ID:27303

2-(1H-indol-3-yl)-2-methylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(1H-indol-3-yl)-2-methylpropan-1-amine
    • 1H-Indole-3-ethanamine,b,b-dimethyl-
    • [2-(1H-indol-3-yl)-2-methylprop-1-yl]amine
    • [2-(1H-indol-3-yl)-2-methylpropyl]amine
    • 2-(1H-indol-3-yl)-2-methylpropylamine
    • 2-Indol-3-yl-2-methyl-propylamin
    • 2-indol-3-yl-2-methyl-propylamine
    • AC1L1CXP
    • ACT06483
    • ANW-72629
    • BRN 0144402
    • CTK8C4642
    • INDOLE, 3-(2-AMINO-1,1-DIMETHYLETHYL)-
    • SureCN273916
    • beta,beta-Dimethyltryptamine
    • BRRFYKZLWPFRQZ-UHFFFAOYSA-N
    • SCHEMBL273916
    • SB15070
    • FT-0747336
    • 1H-Indole-3-ethanamine, beta,beta-dimethyl-
    • H10990
    • DS-11601
    • DTXSID50165698
    • 15467-31-9
    • A15261
    • EN300-1838655
    • AKOS005145969
    • CS-0183493
    • DB-019367
    • MDL: MFCD01719236
    • インチ: InChI=1S/C12H16N2/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11/h3-7,14H,8,13H2,1-2H3
    • InChIKey: BRRFYKZLWPFRQZ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(CN)C1=CNC2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 188.13148
  • どういたいしつりょう: 188.131349
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.8
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.093
  • ふってん: 347.3°Cat760mmHg
  • フラッシュポイント: 190.7°C
  • 屈折率: 1.619
  • PSA: 41.81

2-(1H-indol-3-yl)-2-methylpropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2253-1G
2-(1H-indol-3-yl)-2-methylpropan-1-amine
15467-31-9 95%
1g
¥ 2,560.00 2023-03-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SR756-250mg
2-(1H-indol-3-yl)-2-methylpropan-1-amine
15467-31-9 95+%
250mg
1318CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H892964-50mg
2-(1H-Indol-3-yl)-2-methylpropan-1-amine
15467-31-9 ≥95%
50mg
395.10 2021-05-17
Enamine
EN300-1838655-0.05g
2-(1H-indol-3-yl)-2-methylpropan-1-amine
15467-31-9
0.05g
$287.0 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2253-100mg
2-(1H-indol-3-yl)-2-methylpropan-1-amine
15467-31-9 95%
100mg
¥764.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2253-250mg
2-(1H-indol-3-yl)-2-methylpropan-1-amine
15467-31-9 95%
250mg
¥1022.0 2024-04-24
Chemenu
CM148620-1g
2-(1H-indol-3-yl)-2-methylpropan-1-amine
15467-31-9 95%
1g
$421 2023-02-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SR756-1g
2-(1H-indol-3-yl)-2-methylpropan-1-amine
15467-31-9 95+%
1g
3307CNY 2021-05-08
Enamine
EN300-1838655-0.1g
2-(1H-indol-3-yl)-2-methylpropan-1-amine
15467-31-9
0.1g
$301.0 2023-09-19
Enamine
EN300-1838655-2.5g
2-(1H-indol-3-yl)-2-methylpropan-1-amine
15467-31-9
2.5g
$669.0 2023-09-19

2-(1H-indol-3-yl)-2-methylpropan-1-amine 関連文献

2-(1H-indol-3-yl)-2-methylpropan-1-amineに関する追加情報

Comprehensive Overview of 2-(1H-indol-3-yl)-2-methylpropan-1-amine (CAS No. 15467-31-9)

2-(1H-indol-3-yl)-2-methylpropan-1-amine, with the CAS number 15467-31-9, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and neuroscience. This compound, often referred to by its systematic name, features an indole core structure coupled with a 2-methylpropan-1-amine side chain. Its molecular formula is C12H16N2, and it exhibits a molecular weight of 188.27 g/mol. The presence of the indole moiety, a common scaffold in bioactive molecules, suggests potential interactions with serotonin receptors, making it a subject of interest for researchers exploring neurotransmitter modulation and psychoactive compounds.

In recent years, the scientific community has shown growing interest in 2-(1H-indol-3-yl)-2-methylpropan-1-amine due to its structural similarity to naturally occurring tryptamine derivatives. These compounds are widely studied for their potential applications in mental health research, particularly in understanding mood disorders and cognitive functions. The compound's amine group and indole ring make it a versatile candidate for further chemical modifications, which could lead to the development of novel pharmacological agents. Researchers are particularly intrigued by its potential role in neuroprotection and neurogenesis, topics that are currently trending in academic and pharmaceutical circles.

The synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine typically involves multi-step organic reactions, including alkylation and amination processes. Advanced techniques such as HPLC and NMR spectroscopy are employed to ensure purity and structural confirmation. Given its complex structure, the compound is often synthesized in specialized laboratories equipped with state-of-the-art analytical instrumentation. This meticulous approach ensures that the final product meets the stringent standards required for research-grade chemicals.

From a commercial perspective, 2-(1H-indol-3-yl)-2-methylpropan-1-amine is primarily available through chemical suppliers catering to academic and industrial research. Its applications span across drug discovery, biochemical assays, and neuroscience studies. The compound's stability under standard laboratory conditions makes it a reliable choice for long-term experiments. However, researchers are advised to store it in a cool, dry environment to prevent degradation. As the demand for specialty chemicals continues to rise, this compound is expected to remain a valuable asset in scientific investigations.

One of the most frequently asked questions about 2-(1H-indol-3-yl)-2-methylpropan-1-amine revolves around its potential biological activity. While preliminary studies suggest interactions with serotonergic systems, comprehensive in vivo and in vitro studies are still needed to elucidate its full pharmacological profile. Another common query concerns its safety profile and handling precautions. Although not classified as a hazardous material, standard laboratory safety protocols should always be followed when working with this compound. These include the use of personal protective equipment (PPE) and proper ventilation systems.

In conclusion, 2-(1H-indol-3-yl)-2-methylpropan-1-amine (CAS No. 15467-31-9) represents a fascinating area of research with promising implications for neuroscience and pharmacology. Its unique structure and potential biological activities make it a compound worth watching in the coming years. As scientific advancements continue to unfold, this molecule may play a pivotal role in addressing some of the most pressing challenges in mental health and neurodegenerative diseases.

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